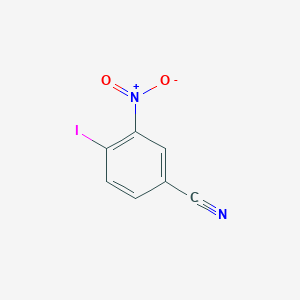
N-(4,6-dimethylpyrimidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethylpyrimidin-2-yl)acetamide, also known as DMAA, is a synthetic compound that has been used in scientific research for its potential as a pharmaceutical agent. DMAA belongs to the class of compounds known as sympathomimetic amines, which are known to stimulate the central nervous system and increase energy levels.
Mécanisme D'action
N-(4,6-dimethylpyrimidin-2-yl)acetamide works by stimulating the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood, attention, and energy levels. By increasing the levels of these neurotransmitters, N-(4,6-dimethylpyrimidin-2-yl)acetamide can improve cognitive function and increase energy levels.
Effets Biochimiques Et Physiologiques
N-(4,6-dimethylpyrimidin-2-yl)acetamide has been shown to increase heart rate, blood pressure, and respiratory rate, which are all physiological responses associated with sympathetic nervous system activation. N-(4,6-dimethylpyrimidin-2-yl)acetamide also increases the release of glucose from the liver, which can provide additional energy to the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,6-dimethylpyrimidin-2-yl)acetamide has several advantages for lab experiments, including its ability to stimulate the central nervous system and increase energy levels. However, N-(4,6-dimethylpyrimidin-2-yl)acetamide can also have potentially harmful effects on the cardiovascular system and should be used with caution in lab experiments.
Orientations Futures
Future research on N-(4,6-dimethylpyrimidin-2-yl)acetamide could focus on its potential as a treatment for ADHD and narcolepsy, as well as its effects on cognitive function and athletic performance. Additional studies could also investigate the potential cardiovascular risks associated with N-(4,6-dimethylpyrimidin-2-yl)acetamide use and develop safer alternatives for scientific research.
Méthodes De Synthèse
N-(4,6-dimethylpyrimidin-2-yl)acetamide can be synthesized through several methods, including the reaction of 4,6-dimethyl-2-aminopyrimidine with acetic anhydride. The resulting product is then purified through recrystallization to obtain pure N-(4,6-dimethylpyrimidin-2-yl)acetamide.
Applications De Recherche Scientifique
N-(4,6-dimethylpyrimidin-2-yl)acetamide has been studied for its potential as a pharmaceutical agent due to its ability to stimulate the central nervous system. Research has shown that N-(4,6-dimethylpyrimidin-2-yl)acetamide can increase energy levels and improve mental focus, making it a potential treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
Numéro CAS |
15755-12-1 |
|---|---|
Nom du produit |
N-(4,6-dimethylpyrimidin-2-yl)acetamide |
Formule moléculaire |
C8H11N3O |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
N-(4,6-dimethylpyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C8H11N3O/c1-5-4-6(2)10-8(9-5)11-7(3)12/h4H,1-3H3,(H,9,10,11,12) |
Clé InChI |
MQNFNEJOMMYIOX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)C)C |
SMILES canonique |
CC1=CC(=NC(=N1)NC(=O)C)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)
![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)




![6,8-Dibromoimidazo[1,2-A]pyridine](/img/structure/B178526.png)




